molecular formula C17H18ClN3O2 B11237860 N-(2-chlorophenyl)-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide

N-(2-chlorophenyl)-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide

Cat. No.: B11237860
M. Wt: 331.8 g/mol
InChI Key: IDJNOKNTRCIUON-UHFFFAOYSA-N
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Description

N-(2-Chlorophenyl)-2-{3-oxo-2H,3H,5H,6H,7H,8H,9H-cyclohepta[c]pyridazin-2-yl}acetamide is a complex organic compound that belongs to the class of heterocyclic compounds It is characterized by the presence of a chlorophenyl group, a cycloheptapyridazine ring, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Chlorophenyl)-2-{3-oxo-2H,3H,5H,6H,7H,8H,9H-cyclohepta[c]pyridazin-2-yl}acetamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Cycloheptapyridazine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Chlorophenyl Group: This step involves the substitution reaction where a chlorophenyl group is introduced to the cycloheptapyridazine ring.

    Acetamide Formation: The final step involves the acylation reaction to introduce the acetamide moiety.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, controlled temperature environments, and the use of catalysts to accelerate the reaction rates.

Chemical Reactions Analysis

Types of Reactions

N-(2-Chlorophenyl)-2-{3-oxo-2H,3H,5H,6H,7H,8H,9H-cyclohepta[c]pyridazin-2-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(2-Chlorophenyl)-2-{3-oxo-2H,3H,5H,6H,7H,8H,9H-cyclohepta[c]pyridazin-2-yl}acetamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

    Biological Studies: Researchers investigate its interactions with biological targets to understand its mechanism of action.

Mechanism of Action

The mechanism by which N-(2-Chlorophenyl)-2-{3-oxo-2H,3H,5H,6H,7H,8H,9H-cyclohepta[c]pyridazin-2-yl}acetamide exerts its effects involves binding to specific molecular targets. These targets may include enzymes or receptors involved in key biological pathways. The compound’s structure allows it to interact with these targets, leading to modulation of their activity.

Comparison with Similar Compounds

Similar Compounds

    N-(2-Chlorophenyl)-2-{3-oxo-2H,3H,5H,6H,7H,8H,9H-cyclohepta[c]pyridazin-2-yl}acetamide: can be compared with other heterocyclic compounds such as:

Uniqueness

The uniqueness of N-(2-Chlorophenyl)-2-{3-oxo-2H,3H,5H,6H,7H,8H,9H-cyclohepta[c]pyridazin-2-yl}acetamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C17H18ClN3O2

Molecular Weight

331.8 g/mol

IUPAC Name

N-(2-chlorophenyl)-2-(3-oxo-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridazin-2-yl)acetamide

InChI

InChI=1S/C17H18ClN3O2/c18-13-7-4-5-9-15(13)19-16(22)11-21-17(23)10-12-6-2-1-3-8-14(12)20-21/h4-5,7,9-10H,1-3,6,8,11H2,(H,19,22)

InChI Key

IDJNOKNTRCIUON-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=CC(=O)N(N=C2CC1)CC(=O)NC3=CC=CC=C3Cl

Origin of Product

United States

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